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Compound of Interest

Compound Name: C19H16FN503S2

Cat. No.: B15174409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize the molecular structure of CL9H16FN503S2. While specific experimental data
for this compound is not publicly available, this document outlines the theoretical principles,
expected spectroscopic characteristics, and detailed experimental protocols for its analysis
using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) spectroscopy.

Molecular Structure and Overview

The chemical formula C19H16FN503S2 suggests a complex heterocyclic structure, likely
containing aromatic rings, amide, and sulfonamide or thioester functionalities, along with a
fluorine atom. A plausible structure needs to be confirmed through the spectroscopic methods
detailed below. The elucidation of the precise connectivity and stereochemistry is paramount
for understanding its biological activity and potential as a drug candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For C19H16FN503S2, 'H NMR, 3C NMR, °F NMR, and various 2D NMR
experiments would be essential for a complete structural assignment.

Expected NMR Data
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The following tables summarize the expected chemical shifts (8) in parts per million (ppm) for

the different nuclei in CI9H16FN503S2, based on typical functional groups.

Table 1: Predicted *H NMR Data

Chemical Shift (6, o . Proposed
Multiplicity Integration .
ppm) Assignment
7.0-85 Multiplets Multiple Protons Aromatic Protons
_ Proton adjacent to
6.5-7.5 Doublet or Triplet 1H )
Fluorine
_ . . Protons on carbons
3.0-5.0 Singlet or Multiplet Variable ]
adjacentto N, S, or O
Methyl group protons
2.0-3.0 Singlet 3H ) yigroupp
(if present)
) Amide or Sulfonamide
9.0-12.0 Broad Singlet 1H

N-H

Table 2: Predicted 33C NMR Data

Chemical Shift (6, ppm)

Proposed Assignment

160 - 180

Carbonyl Carbon (Amide)

110 - 160

Aromatic Carbons

100 - 140 (with C-F coupling)

Aromatic Carbon bonded to Fluorine

40-70

Aliphatic Carbons adjacent to heteroatoms

20-40

Aliphatic Carbons

Table 3: Predicted °F NMR Data
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Chemical Shift (6, ppm) Multiplicity Proposed Assignment

-100 to -140 Singlet or Multiplet Aromatic Fluorine

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of C19H16FN503S2 in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDCIs, or Acetone-de). The choice of solvent
is critical to ensure the compound is fully dissolved and to avoid signal overlap with the
solvent peak.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 400 MHz or higher for protons.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

e 19F NMR Acquisition:

o Acquire a one-dimensional *°F NMR spectrum. This is a highly sensitive nucleus, so
acquisition times are generally short.

e 2D NMR Experiments:
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o COSY (Correlation Spectroscopy): To establish *H-*H coupling correlations and identify
neighboring protons.

o HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly
attached to which carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the
molecular structure.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to an
internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for *H and 3C NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for
confirming the molecular formula.

Expected MS Data

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge

Ratio) lon Technique
457.0754 [M+H]* ESI-HRMS
479.0573 [M+Na]* ESI-HRMS
456.0676 [M-H]- ESI-HRMS

Note: The exact mass is calculated for the molecular formula C19H16FN503S2.

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 pg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
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formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be
added to promote ionization.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)
or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

o Data Acquisition:

o Infuse the sample solution directly into the ESI source or inject it via a liquid
chromatography (LC) system.

o Acquire spectra in both positive and negative ion modes to observe the protonated
molecule [M+H]* and the deprotonated molecule [M-H]~.

o Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation. The
fragmentation pattern provides valuable information about the different structural motifs

within the molecule.
o Data Analysis:

o Determine the accurate mass of the molecular ion and use it to confirm the elemental

composition (molecular formula).

o Analyze the fragmentation pattern to deduce the connectivity of the atoms and identify key

functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Expected IR Data

Table 5: Predicted Infrared Spectroscopy Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

) N-H stretch

3200 - 3400 Medium, Broad ) ]

(Amide/Sulfonamide)
3000 - 3100 Medium Aromatic C-H stretch
1650 - 1700 Strong C=0 stretch (Amide)
1500 - 1600 Medium-Strong C=C stretch (Aromatic)
1300 - 1350 & 1140 - 1180 Strong S=0 stretch (Sulfonamide)
1000 - 1300 Medium C-N stretch
1000 - 1250 Strong C-F stretch

Experimental Protocol for IR Spectroscopy

e Sample Preparation:

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., chloroform, dichloromethane).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the pure

solvent/KBr pellet).

o Record the sample spectrum.
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o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a
hypothetical signaling pathway that could be investigated for a molecule of this class.
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Caption: Workflow for the spectroscopic analysis of C1I9H16FN503S2.
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Caption: Hypothetical signaling pathway for a bioactive compound.

Conclusion

The structural elucidation of C19H16FN503S2 requires a multi-faceted spectroscopic
approach. By combining the data from NMR, MS, and IR, a complete and unambiguous
assignment of the molecular structure can be achieved. The experimental protocols and
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expected data presented in this guide provide a robust framework for researchers to
characterize this and other novel chemical entities, which is a critical step in the drug discovery
and development process.

 To cite this document: BenchChem. [Spectroscopic Analysis of CI9H16FN503S2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174409#spectroscopic-analysis-of-
c19h16fn503s2-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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